molecular formula C21H35N3O B7916065 (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide

Cat. No.: B7916065
M. Wt: 345.5 g/mol
InChI Key: BSZDKXLRQPDDIB-FQEVSTJZSA-N
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Description

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and an isopropyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide involves multiple steps, typically starting with the preparation of the piperidine ring. The benzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the addition of the isopropyl group and the formation of the amide bond. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide can be compared with other similar compounds, such as:

    (1-Benzyl-4-piperidinyl)methylamine: This compound shares a similar piperidine ring structure but lacks the isopropyl and amide groups, making it less complex.

    N-Benzylpiperidine: Another related compound, which also lacks the additional functional groups present in this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)24(17(3)4)15-19-10-12-23(13-11-19)14-18-8-6-5-7-9-18/h5-9,16-17,19-20H,10-15,22H2,1-4H3/t20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZDKXLRQPDDIB-FQEVSTJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCN(CC1)CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1CCN(CC1)CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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